molecular formula C11H26O2Si2 B12596238 Trimethylsilyl 5-(trimethylsilyl)pentanoate CAS No. 875647-25-9

Trimethylsilyl 5-(trimethylsilyl)pentanoate

Cat. No.: B12596238
CAS No.: 875647-25-9
M. Wt: 246.49 g/mol
InChI Key: OXWHDJPTIOJADV-UHFFFAOYSA-N
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Description

Trimethylsilyl 5-(trimethylsilyl)pentanoate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a pentanoate backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 5-(trimethylsilyl)pentanoate typically involves the reaction of 5-pentanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 5-(trimethylsilyl)pentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethylsilyl 5-(trimethylsilyl)pentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic synthesis.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify drug properties.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which trimethylsilyl 5-(trimethylsilyl)pentanoate exerts its effects involves the formation of stable silicon-oxygen bonds, which enhance the stability and reactivity of the compound. The trimethylsilyl groups act as protecting groups, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include interactions with various functional groups, such as hydroxyl and carboxyl groups, leading to the formation of stable derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride:

    Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.

    Trimethylsilyl acetate: Similar in structure but with an acetate backbone.

Uniqueness

Trimethylsilyl 5-(trimethylsilyl)pentanoate is unique due to its dual trimethylsilyl groups attached to a pentanoate backbone, providing enhanced stability and reactivity compared to other silylating agents. This compound’s ability to act as a versatile protecting group and its applications in various fields make it a valuable tool in both research and industry.

Properties

CAS No.

875647-25-9

Molecular Formula

C11H26O2Si2

Molecular Weight

246.49 g/mol

IUPAC Name

trimethylsilyl 5-trimethylsilylpentanoate

InChI

InChI=1S/C11H26O2Si2/c1-14(2,3)10-8-7-9-11(12)13-15(4,5)6/h7-10H2,1-6H3

InChI Key

OXWHDJPTIOJADV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

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